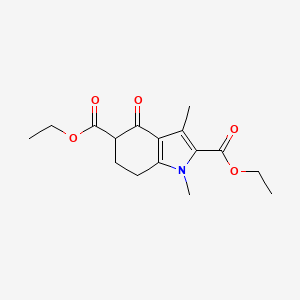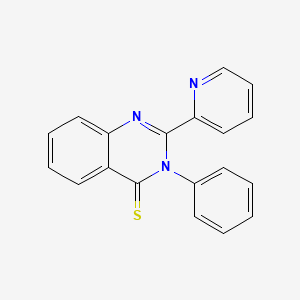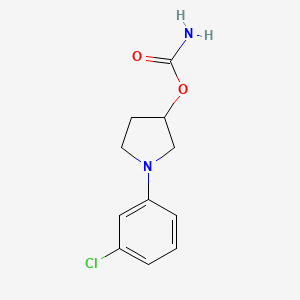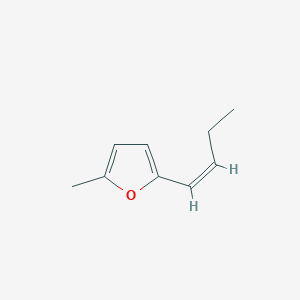
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate is a complex organic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a vinyl group attached to a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate typically involves multiple steps One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolidine intermediate This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups into alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Scientific Research Applications
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The vinyl group may participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function. The overall effect of the compound is determined by the combined actions of its functional groups on various biological pathways.
Comparison with Similar Compounds
Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzoyl-5-methylpyrazolidine-3-carboxylate: Lacks the vinyl group, which may result in different reactivity and biological activity.
Ethyl 1-benzoyl-5-vinylpyrazolidine-3-carboxylate: Lacks the methyl group, which can influence its steric and electronic properties.
Ethyl 1-benzoylpyrazolidine-3-carboxylate: Lacks both the methyl and vinyl groups, making it less complex and potentially less versatile.
Properties
CAS No. |
582322-46-1 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(3)11-13(15(20)21-5-2)17-18(16)14(19)12-9-7-6-8-10-12/h4,6-10,13,17H,1,5,11H2,2-3H3 |
InChI Key |
DPTOBROZTDPKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)


![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)


methanone](/img/structure/B12911035.png)

![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)
